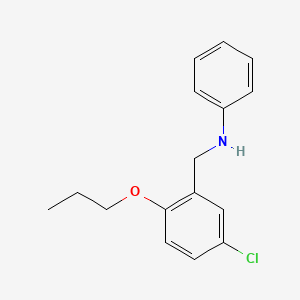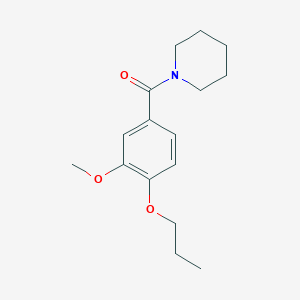![molecular formula C18H17NO4S B4673459 3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4673459.png)
3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential biological and pharmacological properties. This compound belongs to the class of acrylonitriles, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. It has been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, 3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been reported to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile in lab experiments is its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of novel therapeutics. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of 3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile in lab experiments. One of the major limitations is its potential toxicity. Although this compound has been shown to exhibit promising biological activities, its toxicity profile has not been fully characterized. Therefore, caution should be exercised when using this compound in in vivo studies.
Direcciones Futuras
There are several future directions that can be explored in the research of 3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile. One potential direction is the development of novel therapeutics based on this compound. Its diverse biological activities make it a promising candidate for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies can be conducted to elucidate the exact mechanism of action of this compound and to identify its molecular targets. This can provide valuable insights into the development of more potent and selective analogs of this compound. Furthermore, the toxicity profile of 3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile can be further characterized to ensure its safety for in vivo studies.
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been extensively studied for its potential biological and pharmacological activities. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Propiedades
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-13-4-8-16(9-5-13)24(20,21)17(12-19)10-14-6-7-15(22-2)11-18(14)23-3/h4-11H,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLPDYVSMVYTN-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [1,6,7-trimethyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4673383.png)
![2-{1-benzyl-4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4673393.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4673406.png)

![5-[(5-chloro-2-methoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4673420.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4673428.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673432.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4673441.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673442.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4673446.png)

![4-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4673458.png)
![{[2-(4-butoxyphenyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B4673461.png)
![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4673468.png)